molecular formula C25H22IP B074883 Benzyltriphenylphosphonium iodide CAS No. 1243-97-6

Benzyltriphenylphosphonium iodide

Cat. No. B074883
CAS RN: 1243-97-6
M. Wt: 480.3 g/mol
InChI Key: JOZHCQBYRBGYAJ-UHFFFAOYSA-M
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Description

Benzyltriphenylphosphonium iodide is a chemical compound with the molecular formula C25H22IP . It has an average mass of 480.320 Da and a monoisotopic mass of 480.050385 Da .


Synthesis Analysis

Benzyltriphenylphosphonium iodide can be synthesized from an alkyl halide and a trialkyl phosphine . Typically, triphenyl phosphine is used to synthesize ylides, which are strong bases . Very strong bases, such as butyl lithium, are required for complete formation of ylides .


Molecular Structure Analysis

The structure of Benzyltriphenylphosphonium iodide contains tetrahedral benzyl IPPh3 cations and free iodide ions . The three P-C (phenyl) distances are in the range 1.785 (3)-1.796 (3) Å, with a mean of 1.790 Å, while the P-C (benzyl) distance is fractionally larger at 1.811 (3) Å .


Chemical Reactions Analysis

Benzyltriphenylphosphonium salts, such as Benzyltriphenylphosphonium iodide, can act as alkyl radical precursors using photoredox catalysis . Depending on substituents, the benzylic radicals may couple to form C–C bonds or abstract a hydrogen atom to form C–H bonds .

Scientific Research Applications

  • Selective Iodination of Aromatic Compounds : Albadi, Abedini, and Iravani (2012) reported a method for selective iodination of various aromatic compounds using potassium iodide in the presence of benzyltriphenylphosphonium perchlorate. This method offers good selectivity between ortho and para positions of aromatic compounds and high yields of the products (Albadi, Abedini, & Iravani, 2012).

  • Study of Molecular Structure : Archer, Modro, and Nassimbeni (1981) determined the crystal and molecular structure of benzyltriphenylphosphonium iodide, which crystallizes in a specific space group. Their study also analyzed secondary interactions with the organic cation and provided insights into ylid formation and nucleophilic attack at the phosphonium center (Archer, Modro, & Nassimbeni, 1981).

  • Carbon-Carbon Bond Formation : Miyano et al. (1979) prepared Chloromethyltriphenylphosphonium iodide and used it for the Wittig reaction of aldehydes and ketones, leading to the formation of chloroolefins (Miyano et al., 1979).

  • Catalysis in Organic Synthesis : Bellucci, Chiappe, and Moro (1996) used benzyltriphenylphosphonium iodides for the stereospecific synthesis of Z- and E-stilbenes by Wittig reaction in a solid-liquid two-phases system. They observed complete Z-stereospecificity when using this compound (Bellucci, Chiappe, & Moro, 1996).

  • Iodination of Phenols : Hajipour and Adibi (2004) presented a method for the monoiodination of phenols using potassium iodide in the presence of benzyltriphenylphosphonium peroxymonosulfate. This method produced iodophenols in moderate to high yields (Hajipour & Adibi, 2004).

  • Deprotection of Dithioacetals : Hajipour, Pourmousavi, and Ruoho (2004) used benzyltriphenylphosphonium tribromide, a derivative, as a regenerable and efficient reagent for deprotection of dithioacetals (Hajipour, Pourmousavi, & Ruoho, 2004).

Safety And Hazards

Benzyltriphenylphosphonium iodide is considered hazardous. It can cause serious eye damage, respiratory irritation, and damage to organs through prolonged or repeated exposure . It is fatal if swallowed or inhaled . It is recommended to avoid contact with skin and eyes, avoid dust formation, and use only under a chemical fume hood .

Future Directions

Benzyltriphenylphosphonium iodide has potential applications in organic synthesis, particularly in the preparation of alkenes through the Wittig reaction . Its development as an alkyl radical precursor using photoredox catalysis is a promising area of research .

properties

IUPAC Name

benzyl(triphenyl)phosphanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22P.HI/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZHCQBYRBGYAJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22IP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20924779
Record name Benzyl(triphenyl)phosphanium iodide
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Molecular Weight

480.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyltriphenylphosphonium iodide

CAS RN

1243-97-6
Record name Phosphonium, triphenyl(phenylmethyl)-, iodide (1:1)
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Record name Phosphonium, benzyltriphenyl-, iodide
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Record name Benzyltriphenylphosphonium iodide
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Record name Benzyl(triphenyl)phosphanium iodide
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Record name Phosphonium, triphenyl(phenylmethyl)-, iodide (1:1)
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Record name Benzyltriphenylphosphonium iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
SJ Archer, TA Modro, LR Nassimbeni - Phosphorus and Sulfur and …, 1981 - Taylor & Francis
The Crystal and molecular structure of benzyltriphenylphosphonium iodide was determined. This salt crystallises in space group P2 1 /c, with a = 9.692(5), b = 21.58(1), c = 11.211(6) Å; …
Number of citations: 5 www.tandfonline.com
AW Smalley, CE Sullivan, WE McEwen - Chemical Communications …, 1967 - pubs.rsc.org
… In aqueous 1,2-dimethoxyethane solution containing an excess of potassium chloride the rate of reaction of benzyltriphenylphosphonium iodide with sodium hydroxide was less than …
Number of citations: 0 pubs.rsc.org
JHP Utley, SK Ling-Chung - Electrochimica acta, 1997 - Elsevier
… as evidenced by rates of protonation by diethyl malonate and by stilbene production from in situ electrolyses in DMF solution with benzaldehyde and benzyltriphenylphosphonium iodide…
Number of citations: 8 www.sciencedirect.com
SJ Archer, TA Modro, LR Nassimbeni - Foundations of Crystallography - scripts.iucr.org
The crystal and molecular structure of benzyltriphenylphosphonium iodide was determined. This salt crystallises in space group P2 1/c, with a= 9.692 (~), b= 21.58 (1), c= ll. 2ll (6) A; S= …
Number of citations: 4 scripts.iucr.org
C Imrie, TA Modro, CCP Wagener - Journal of the Chemical Society …, 1994 - pubs.rsc.org
… This result compared to that obtained from benzyltriphenylphosphonium iodide (9% of Nbenzylacetamide) can be explained in terms of the difference in reactivity of benzyl and …
Number of citations: 13 pubs.rsc.org
MN Ponnuswamy, EW Czerwinski - Acta Crystallographica Section C …, 1986 - scripts.iucr.org
… , 78.9 and 123.7 for the (2-aminoethyl)tri- phenylphosphonium bromide hydrobromide (Czerwinski, 1986), and 89.2, 96.9 and 125.3 calculated for benzyltriphenylphosphonium iodide. …
Number of citations: 12 scripts.iucr.org
C Imrie, TA Modro, PH Van Rooyen - Polyhedron, 1994 - Elsevier
… ‘~ and benzyltriphenylphosphonium iodide (2a) studied previously in our laboratory,i5 are included in Table 1. Phosphorus-benzyl bond distances (P-CH,) are approximately constant …
Number of citations: 15 www.sciencedirect.com
WE McEwen, CE Sullivan, RO Day - Organometallics, 1983 - ACS Publications
… that benzyldiphenylferrocenylphosphonium iodide undergoes thealkaline cleavage reaction about 2 orders of magnitude more slowly than benzyltriphenylphosphonium iodide.12 Thus, …
Number of citations: 36 pubs.acs.org
MC Davis, DA Parrish - Synthetic Communications, 2008 - Taylor & Francis
… -(N,N-dimethylamino)benzyltriphenylphosphonium iodide was based on a private communication of … )benzyltriphenylphosphonium iodide, although no experimental details were given. …
Number of citations: 6 www.tandfonline.com
DW Allen - Zeitschrift für Naturforschung B, 1980 - degruyter.com
… the presence of one ferrocenyl substituent at phosphorus reduced the rate of alkaline hydrolysis of the salt (7, X = I) by a factor of 60, compared with benzyltriphenylphosphonium iodide. …
Number of citations: 6 www.degruyter.com

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